3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one
Overview
Description
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one is a steroid compound of significant interest due to its potential biological activities and applications in biochemical research. Steroidal compounds like this one are pivotal in the development of immunoassays for estrone and estradiol, among other applications, highlighting their importance in both medicinal chemistry and biological studies (Luppa, Birkmayer, & Hauptmann, 1994).
Synthesis Analysis
The synthesis of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one involves complex chemical processes. For instance, the catalytic hydrogenation of certain precursors leads to the formation of analog compounds with significant antiradical activity, demonstrating the intricate steps involved in synthesizing these steroidal compounds (Selivanov, Morozkina, & Shavva, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. Studies employing NMR spectroscopy have established the structural configuration of related compounds in solution, providing insights into their molecular geometry and potential interaction mechanisms with biological targets (Selivanov, Morozkina, & Shavva, 2012).
Chemical Reactions and Properties
Chemical reactions involving 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one are intricate and lead to various derivatives with distinct biological activities. For example, the synthesis of tracer substances from this compound for developing immunoassays showcases its chemical versatility and the potential for creating biologically active derivatives (Luppa, Birkmayer, & Hauptmann, 1994).
Scientific Research Applications
Application 1: Anti-tumor Activity
- Summary of the Application: 2-Methoxyestradiol has been characterized as having excellent biological properties in terms of anti-tumor activity . It has been combined with anti-tumor pharmacophores (uridine, uracil, and thymine) to discover novel derivatives in the anti-tumor field .
- Methods of Application or Experimental Procedures: 20 hybrids were synthesized through etherification at the 17β-OH or 3-phenolic hydroxyl group of 2-methoxyestradiol . These hybrids were then evaluated for their biological activities against the human breast adenocarcinoma MCF-7 cell lines, human breast cancer MDA-MB-231 cell lines, and the normal human liver L-O2 cell lines .
- Results or Outcomes: All the uridine derivatives and single-access derivatives of uracil/thymine possessed good anti-proliferative activity against tested tumor cells (half maximal inhibitory concentration values from 3.89 to 19.32 µM) . Furthermore, basic mechanism studies revealed that hybrids could induce apoptosis in MCF-7 cells through the mitochondrial pathway .
Application 2: Apoptotic Inducers
- Summary of the Application: 2-Methoxyestradiol has been combined with anti-tumor pharmacophores (uridine, uracil, and thymine) to discover novel derivatives that can induce apoptosis in tumor cells .
- Methods of Application or Experimental Procedures: 20 hybrids were synthesized through etherification at the 17β-OH or 3-phenolic hydroxyl group of 2-methoxyestradiol . These hybrids were then evaluated for their biological activities against the human breast adenocarcinoma MCF-7 cell lines, human breast cancer MDA-MB-231 cell lines, and the normal human liver L-O2 cell lines .
- Results or Outcomes: All the uridine derivatives and single-access derivatives of uracil/thymine possessed good anti-proliferative activity against tested tumor cells (half maximal inhibitory concentration values from 3.89 to 19.32 µM) . Furthermore, basic mechanism studies revealed that hybrids could induce apoptosis in MCF-7 cells through the mitochondrial pathway .
Application 3: Mitochondrial Pathway Inducers
- Summary of the Application: 2-Methoxyestradiol has been combined with anti-tumor pharmacophores (uridine, uracil, and thymine) to discover novel derivatives that can induce apoptosis in tumor cells through the mitochondrial pathway .
- Methods of Application or Experimental Procedures: 20 hybrids were synthesized through etherification at the 17β-OH or 3-phenolic hydroxyl group of 2-methoxyestradiol . These hybrids were then evaluated for their biological activities against the human breast adenocarcinoma MCF-7 cell lines, human breast cancer MDA-MB-231 cell lines, and the normal human liver L-O2 cell lines .
- Results or Outcomes: All the uridine derivatives and single-access derivatives of uracil/thymine possessed good anti-proliferative activity against tested tumor cells (half maximal inhibitory concentration values from 3.89 to 19.32 µM) . Furthermore, basic mechanism studies revealed that hybrids could induce apoptosis in MCF-7 cells through the mitochondrial pathway .
properties
IUPAC Name |
(8S,13S,14S)-3-hydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-16,19H,2,4,6-7,9H2,1H3/t15-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONVSJYKHAWLHA-RYRKJORJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447370 | |
Record name | 3-HYDROXY-ESTRA-1,3,5(10),9(11)-TETRAEN-17-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one | |
CAS RN |
1089-80-1 | |
Record name | 9-Dehydroestrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-HYDROXY-ESTRA-1,3,5(10),9(11)-TETRAEN-17-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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